molecular formula C11H13N3OS2 B2505528 4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1208845-73-1

4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2505528
CAS No.: 1208845-73-1
M. Wt: 267.37
InChI Key: VRMLEDHAAOELAR-UHFFFAOYSA-N
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Description

4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with a thiophene moiety and a carboxamide group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the carboxylic acid derivative of the thiadiazole is reacted with an amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiadiazole derivatives.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: Thiadiazole derivatives are explored for their electronic properties, making them candidates for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene moiety may enhance the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(1-(thiophen-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide: .

    4-methyl-N-(1-(furan-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide: .

    4-methyl-N-(1-(pyridin-2-yl)propan-2-yl)-1,2,3-thiadiazole-5-carboxamide: .

Uniqueness

Compared to similar compounds, this compound is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties

Properties

IUPAC Name

4-methyl-N-(1-thiophen-2-ylpropan-2-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-7(6-9-4-3-5-16-9)12-11(15)10-8(2)13-14-17-10/h3-5,7H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMLEDHAAOELAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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